molecular formula C10H20N2O2 B1459870 tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate CAS No. 1818864-93-5

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Cat. No. B1459870
CAS RN: 1818864-93-5
M. Wt: 200.28 g/mol
InChI Key: ORGMIXQZUVFNHU-QMMMGPOBSA-N
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Description

“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.

Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in various chemical transformations due to its crowded structure .

Biosynthetic Pathways

The tert-butyl group plays a significant role in biosynthetic pathways . Its unique structure and reactivity pattern make it relevant in nature and its implication in these pathways is noteworthy .

Biodegradation Pathways

In addition to biosynthetic pathways, the tert-butyl group is also implicated in biodegradation pathways . Its unique reactivity pattern is utilized in these processes .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways pave the way for its possible application in biocatalytic processes .

Organic Light-Emitting Diodes (OLEDs)

This compound has been used in the development of solution-processed organic light-emitting diodes (OLEDs) . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .

Thermally Activated Delayed Fluorescence (TADF) Emitters

The compound is used in the realization of solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters . These emitters are highly efficient and have excellent compatibility with wet methods .

Blue TADF Emitters

The compound is used in the creation of blue TADF emitters . These emitters have been used in solution-processed non-doped OLEDs, exhibiting record-high external quantum efficiencies (EQE) of 25.8% .

All-TADF White OLEDs

An all-TADF white OLED with an EQE of 27.3% has been achieved by employing a single emitting layer with the blue TADF emitter (which uses this compound) as a host for an orange-red TADF dopant .

properties

IUPAC Name

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMIXQZUVFNHU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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